4-Nitro-2H-1,2,3-triazole

Descripción general

Descripción

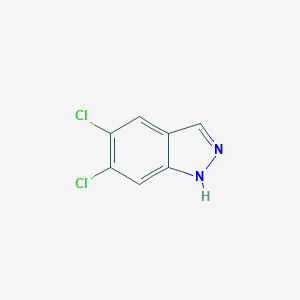

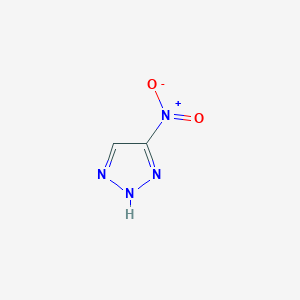

4-Nitro-2H-1,2,3-triazole is a chemical compound with the molecular formula C2H2N4O2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a CAS Number of 84406-63-3 .

Synthesis Analysis

The synthesis of 4-Nitro-2H-1,2,3-triazole involves various chemical reactions. For instance, one method involves the reaction of aminonitrile with various alkyl and aryl nitriles, catalyzed by iron (III) chloride . Another approach involves the introduction of nitro and dinitromethyl groups into the 1,2,3-triazole ring to obtain novel 4-nitro-5-dinitromethyl-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of 4-Nitro-2H-1,2,3-triazole is characterized by the presence of two carbon atoms, four nitrogen atoms, two hydrogen atoms, and two oxygen atoms . The compound has a molecular weight of 114.063 Da and a monoisotopic mass of 114.017776 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Nitro-2H-1,2,3-triazole are complex and diverse. For instance, the compound can undergo thermal decomposition . Additionally, it can participate in various chemical reactions, such as those involving sodium azide and urea .Physical And Chemical Properties Analysis

4-Nitro-2H-1,2,3-triazole has a density of 1.7±0.1 g/cm3, a boiling point of 356.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 169.2±20.4 °C .Aplicaciones Científicas De Investigación

Applications in Synthesis and Material Science

Synthesis of Diverse Biological Active Compounds Triazoles, including 4-Nitro-2H-1,2,3-triazole, have been extensively studied for their ability to form diverse biological compounds. These compounds exhibit a broad range of biological activities due to their structural variation. They are crucial in synthesizing compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The synthesis methods focus on efficiency, aligning with principles of green chemistry and energy saving (Ferreira et al., 2013).

Advances in High Energy Density Materials 4-Nitro-2H-1,2,3-triazole derivatives are recognized for their high energy density, making them highly relevant in both commercial and scientific applications. The compound's stability and performance characteristics are central to its application in replacing current energetic materials. Efforts continue to refine and enhance the properties and applications of this compound through chemical modifications and co-crystallization (Hanafi et al., 2019).

Corrosion Inhibition Triazole derivatives, especially 1,2,3-triazoles, play a significant role as corrosion inhibitors for various metals in aggressive environments. Their synthesis, particularly through copper-catalyzed azide-alkyne cycloaddition, provides stable, non-toxic, and environmentally friendly compounds. These derivatives efficiently protect metals like steel, copper, iron, and aluminum from corrosion, which is crucial in maintaining the integrity and longevity of these materials in industrial applications (Hrimla et al., 2021).

Eco-friendly Synthesis Procedures The synthesis of 1,2,3-triazoles is evolving towards more eco-friendly procedures. These methods not only offer the advantage of being environmentally benign but also ensure high yields, shorter reaction times, and easier work-up. The use of easily recoverable catalysts and the application of these methods in the industrial synthesis of drugs highlight the compound's significance in sustainable practices (de Souza et al., 2019).

Applications in Pharmaceutical and Agricultural Industries

Role in Fine Organic Synthesis Industry Amino-1,2,4-triazoles serve as a key raw material in the industry of fine organic synthesis. They are instrumental in producing pharmaceuticals, agricultural products, dyes, and high-energy materials. Their versatility also extends to manufacturing analytical reagents, flotation reagents, heat-resistant polymers, and ionic liquids, highlighting their broad applicability in various industrial sectors (Nazarov et al., 2021).

Proton-Conducting Polymeric Membranes The derivatives of 1,2,4-triazole, such as 1H-1,2,4-triazole and 1-vinyl-1,2,4-triazole, are promising for developing proton-conducting fuel cell membranes. These compounds enhance the basic characteristics of electrolyte membranes, improve thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of these derivatives make them suitable for creating advanced, heat-resistant, and high-performance proton-conducting membranes (Prozorova et al., 2023).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

4-nitro-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFWFUSVDJIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932592 | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2H-1,2,3-triazole | |

CAS RN |

14544-45-7, 84406-63-3 | |

| Record name | 14544-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14544-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

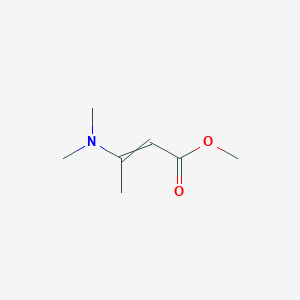

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)